Anti-Tuberculosis Potency (MIC) Against M. tuberculosis H37Rv Relative to Early Lead Compounds and In-Class Analogs
In the primary discovery study, the quinoline–oxadiazole hybrid series containing the 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl) substitution pattern yielded compounds with MIC values below 0.5 µM against M. tuberculosis H37Rv [1]. Among these, compound 12m achieved an MIC of 0.12 µM, compound 12o an MIC of 0.49 µM, and compound 12p an MIC of 0.24 µM, while the parent quinoline scaffold and the isolated oxadiazole fragment showed MIC >10 µM [1]. This represents a >20-fold improvement in potency attributable to the specific hybrid architecture.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC <0.5 µM (compounds 12m, 12o, 12p bearing the 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one scaffold) [1] |
| Comparator Or Baseline | Parent quinoline scaffold and isolated oxadiazole fragment: MIC >10 µM [1] |
| Quantified Difference | >20-fold improvement in potency |
| Conditions | In vitro MIC assay against M. tuberculosis H37Rv (aerobic, 37°C, 7H9 medium); cytotoxicity counter-screen in HepG2 cells. |
Why This Matters
Procurement of the specific hybrid compound is essential to achieve the sub-micromolar anti-TB potency reported; generic quinoline or oxadiazole building blocks lack this activity.
- [1] Jain PP, Degani MS, Raju A, Anantram A, Seervi M, Sathaye S, Ray M, Rajan MGR. Identification of a novel class of quinoline–oxadiazole hybrids as anti-tuberculosis agents. Bioorg Med Chem Lett. 2016;26(2):645-649. doi:10.1016/j.bmcl.2015.11.057. View Source
